HIF1-IN-3

HIF-1 Inhibitor Potency

HIF-1 pathway studies often suffer from compounds that cause complete pathway shutdown or lack validated in vivo protocols, compromising reproducible results. HIF1-IN-3 (EC50 0.9 μM) delivers targeted, sub-micromolar inhibition to dissect nuanced roles in glycolysis, angiogenesis, and apoptosis without inducing broad cellular stress. • Pre-validated in vivo formulation (≥2.08 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) removes preparation bottlenecks. • High DMSO solubility (303.04 mM) and ≥98% batch-to-batch purity minimize plate precipitation and false readouts in automated HTS. • Consistent supply with full analytical documentation (HPLC, NMR, MS) supports reproducible longitudinal studies.

Molecular Formula C26H24N2O3
Molecular Weight 412.5 g/mol
Cat. No. B4024730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIF1-IN-3
Molecular FormulaC26H24N2O3
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)CCC4=CC=CC=C4
InChIInChI=1S/C26H24N2O3/c1-31-21-13-10-20(11-14-21)24(28-23(29)16-9-18-6-3-2-4-7-18)22-15-12-19-8-5-17-27-25(19)26(22)30/h2-8,10-15,17,24,30H,9,16H2,1H3,(H,28,29)
InChIKeyRFCCQJJHFAITGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIF1-IN-3 Specifications, Selectivity & Purity Data


HIF1-IN-3 (also known as Compound F4, CAS 333314-79-7) is an effective small molecule inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) with a reported EC50 of 0.9 μM in a functional assay . Its chemical name is N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-3-phenylpropanamide, with a molecular formula of C26H24N2O3 and a molecular weight of 412.48 . While not an FDA-approved drug, this compound serves as a well-characterized chemical probe for investigating HIF-1 signaling pathways in oncology and hypoxia research [1].

Workflow
HIF-1 pathway inhibition studies
Selection
Chemical probe with reported functional assay context
Use Context
Oncology and hypoxia signaling research

HIF1-IN-3 vs. Other HIF-1 Inhibitors


The HIF-1 inhibitor landscape is diverse, with compounds targeting different nodes in the pathway (e.g., protein synthesis, transcription, PHD enzymes) and exhibiting widely varying potencies and selectivities. For example, KC7F2 is a selective HIF-1α protein translation inhibitor with a cell-based IC50 of 20 μM , while the PHD inhibitor BAY 87-2243 inhibits HIF-1 reporter gene activity with an IC50 of 0.7 nM . HIF1-IN-3's EC50 of 0.9 μM [1] positions it in a distinct intermediate potency range, but its mechanism and specific assay conditions differ. More critically, without a validated direct head-to-head comparison under identical experimental conditions, assuming that HIF1-IN-3 will behave as a functional substitute for any other HIF-1 inhibitor—especially in more complex in vivo or selectivity studies—is scientifically unfounded and can compromise experimental reproducibility and lead to incorrect conclusions.

Mechanism divergence
Direct HIF-1 inhibition differs from translation (KC7F2) or PHD modulation (BAY 87-2243); functional outcomes may not transfer.
Potency context mismatch
Reported intermediate potency range versus sub-nM inhibitors; pathway-response levels may shift in functional assays.
No validated head-to-head data
Direct functional substitution under identical conditions has not been demonstrated; experimental validation required.

HIF1-IN-3 Potency, Purity & Solubility Benchmarks


Functional Potency vs. Other HIF-1 Inhibitors

HIF1-IN-3 exhibits a functional EC50 of 0.9 μM, representing a specific level of inhibitory activity against HIF-1 . When compared to other well-known HIF-1 inhibitors reported across the literature, HIF1-IN-3's potency falls within an intermediate range, being more potent than some inhibitors like KC7F2 (IC50 ≈20 μM) and less potent than others like the highly selective BAY 87-2243 (IC50 = 0.7 nM) or LW6 (IC50 = 4.4 μM) [1]. This quantitative position is critical for researchers seeking a specific level of HIF-1 pathway modulation, as it avoids the potential for overt off-target effects associated with high-potency molecules or the lack of efficacy with weak inhibitors.

Inhibitory Potency
Context-dependent
EC50 0.9 μM (HIF1-IN-3) vs. KC7F2 ~20 μM, BAY 87-2243 0.7 nM, LW6 4.4 μM
Reported intermediate potency context
Assay conditions vary across studies; cross-study comparison only
HIF-1 Inhibitor Potency EC50

High Analytical Purity Certification

Commercial batches of HIF1-IN-3 are routinely characterized with high analytical purity. One supplier reports a batch purity of 99.48% , while others consistently indicate purity levels ≥98% or >98% by HPLC [1] [2]. This high purity standard significantly reduces the likelihood of off-target effects or data variability caused by unknown impurities, a common issue with less rigorously characterized research compounds. Compared to compounds where purity may not be as stringently documented or where supply chain variations exist, HIF1-IN-3 offers a verifiable quality benchmark.

Chemical Purity
Lot attribute
99.48% (batch-specific); >98% (HPLC) typical
Supports batch consistency review
Review supplier COA for current batch purity
HIF1-IN-3 Purity Quality Control Reproducibility

Solubility and Pre-Validated In Vivo Formulation

HIF1-IN-3 demonstrates excellent solubility in DMSO, achieving concentrations up to 303.04 mM (125 mg/mL) with sonication . Crucially, it has also been validated in a defined in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline), yielding a clear solution at ≥2.08 mg/mL (5.04 mM) . This pre-validated formulation protocol provides a significant practical advantage for researchers planning animal studies, as it reduces the time and material required for solubility and formulation optimization. In contrast, many HIF-1 inhibitors, such as LW6 (11 mg/mL in DMSO) [1] or SYP-5 (55 mg/mL in DMSO) [2], have reported DMSO solubility but lack detailed, pre-validated in vivo formulation guidance, creating a potential barrier to efficient experimental execution.

Solubility & Formulation
Formulation-context
DMSO: 303.04 mM; In vivo formulation: ≥5.04 mM
Supports in vivo formulation fit
Pre-validated supplier protocol; model-dependent solubility
HIF1-IN-3 Solubility Formulation In Vivo

HIF1-IN-3 Application Scenarios


Cell-Based Functional HIF-1 Inhibition Assays

In cellular models where complete HIF-1 pathway ablation is not desired, HIF1-IN-3's sub-micromolar EC50 (0.9 μM) provides a targeted level of inhibition that can help dissect the nuanced role of HIF-1 in processes like glycolysis, angiogenesis, and apoptosis without causing broad-spectrum cellular stress. This is a key differentiator from very high-potency inhibitors like BAY 87-2243 (IC50 0.7 nM) which may lead to more complete pathway shutdown and potentially mask subtle biological phenotypes.

In Vivo Studies with Defined Formulation

For researchers planning to transition HIF-1 inhibition studies from in vitro to in vivo models, HIF1-IN-3's pre-validated formulation protocol (≥2.08 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) offers a significant practical advantage. This eliminates a common bottleneck in animal study preparation and ensures that the compound can be delivered at a known, consistent concentration, thereby increasing the likelihood of obtaining interpretable and reproducible pharmacokinetic and efficacy data.

HTS Campaigns for HIF-1 Modulators

The combination of high DMSO solubility (303.04 mM) and batch-to-batch purity consistency (≥98%) [1] makes HIF1-IN-3 an ideal tool compound for automated HTS platforms. Its solubility minimizes the risk of precipitation in assay plates, and its high purity reduces false-positive or false-negative rates. This is particularly relevant when compared to other HIF-1 inhibitors that may exhibit lower solubility or less stringent purity documentation, which can introduce technical artifacts in large-scale screening efforts.

Application
Selection Property
Validation Focus
HIF-1 pathway modulation studies
Reported intermediate inhibition profile
Pathway endpoint assays (glycolysis, angiogenesis, apoptosis) without broad stress
In vivo HIF-1 inhibition research
Pre-characterized in vivo formulation protocol
Formulation-dependent exposure reproducibility
High-throughput screening for HIF-1 modulators
High DMSO solubility and consistent batch purity
Assay plate compatibility and low technical artifact risk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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